N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structural features, which include a diphenyl group and a pyrrolidinyl substituent. Pyrazolo[3,4-d]pyrimidines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer and enzyme inhibition properties.
The compound can be classified as a heterocyclic organic compound, specifically within the broader category of nitrogen-containing compounds. Its structural formula includes multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of the pyrazolo and pyrimidine rings makes it particularly interesting for pharmaceutical applications.
The synthesis of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are crucial for optimizing yield and purity. For example, reactions may be carried out under inert atmospheres or controlled temperatures to prevent decomposition or side reactions.
The molecular structure of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:
This indicates that the compound consists of 17 carbon atoms, 18 hydrogen atoms, and 6 nitrogen atoms. The structural integrity is characterized by:
N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity profiles.
The mechanism of action for N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds within this class often act as inhibitors of key signaling pathways involved in cancer progression. For instance:
Molecular docking studies have provided insights into binding affinities and orientations within target sites, further elucidating their mechanisms.
The physical properties of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in:
The core 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (MW: 135.13 g/mol [6]) serves as an ATP-mimetic template for kinase inhibition. N,1-Diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW: 381.46 g/mol) incorporates strategic modifications to enhance target engagement:
Table 1: Key Pharmacophoric Elements of the Designed Compound
Region | Structural Feature | Role in Kinase Binding |
---|---|---|
Core scaffold | Pyrazolo[3,4-d]pyrimidine | ATP-competitive hinge binding |
R1 position | N1-Phenyl | Hydrophobic occupancy in allosteric pocket |
R2 position | C6-Pyrrolidin-1-yl | Salt bridge formation & solubility enhancement |
R3 position | C4-Amine | Dual H-bond donation/acceptance to hinge region |
Density Functional Theory (DFT) calculations reveal the C4-amine exhibits electron density distribution (−0.32 e) comparable to adenine’s N6 position, enabling similar molecular recognition patterns. The pyrrolidinyl nitrogen’s protonated state at physiological pH enhances water solubility (predicted logP: 2.8) versus diphenyl analogs (e.g., 1,6-diphenyl derivative CID 243292, logP: 4.1 [1]).
Docking simulations using crystal structures of EGFRWT (PDB: 1M17) and EGFRT790M (PDB: 2JIU) reveal distinct binding modes:
Table 2: Docking Scores and Interactions in EGFR Variants
Kinase Target | Glide GScore (kcal/mol) | Key Hydrogen Bonds | Hydrophobic Interactions |
---|---|---|---|
EGFRWT | −9.8 | Met793 (x2) | Leu718, Val726, Phe723 |
EGFRT790M | −8.5 | Met793 (x2), Thr854 (water-mediated) | Leu718, Val726 |
Reference inhibitor (Erlotinib) | −10.2 (WT), −6.1 (T790M) | Met793 | Multiple hydrophobic residues |
The 6-pyrrolidinyl group’s flexibility enables adaptive binding to both EGFR forms, unlike rigid C6-phenyl derivatives (e.g., CAS 68380-53-0 [2] [7]), which exhibit 40% lower docking scores in T790M due to steric clashes.
MM-GBSA binding free energy calculations predict selectivity profiles across kinases:
Table 3: Predicted Binding Affinities for Key Kinase Targets
Kinase | ΔG Binding (kcal/mol) | Key Interacting Residues | Selectivity vs. EGFR |
---|---|---|---|
EGFRWT | −45.3 | Met793, Leu718, Thr854 | Reference |
JAK3 | −39.1 | Leu905, Gly909, Lys905 | 6.2-fold lower |
BTK | −41.8 | Met477, Thr474, Glu475 | 3.5-fold lower |
ABL1 | −36.9 | Met318, Thr315, Glu316 | 8.4-fold lower |
SRC | −32.7 | Met341, Thr338, Glu340 | 12.6-fold lower |
The compound shows strongest EGFR affinity due to:
Notably, the compound lacks affinity for kinases with larger gatekeeper residues (e.g., VEGFR2 with Phe1047). This contrasts with broader-spectrum inhibitors like 1,6-diphenyl analogs [1], which show pan-kinase activity due to unoptimized steric bulk.
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